molecular formula C₂₃H₃₂N₂O₂ B1161626 5,6,7,8-Dehydro Finasteride

5,6,7,8-Dehydro Finasteride

货号: B1161626
分子量: 368.51
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Dehydro Finasteride is a useful research compound. Its molecular formula is C₂₃H₃₂N₂O₂ and its molecular weight is 368.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Opioid Use Disorder Treatment

Recent studies have indicated that finasteride, including its derivative 5,6,7,8-Dehydro Finasteride, may play a significant role in addressing opioid use disorder (OUD). A study conducted using zebrafish models demonstrated that finasteride significantly reduced self-administration of opioids without affecting general locomotion or feeding behaviors. This reduction was observed with various opioids, including hydrocodone and fentanyl .

Androgen Metabolism

Finasteride and its derivatives are known for their effects on androgen metabolism. Research has shown that finasteride treatment leads to significant reductions in dihydrotestosterone (DHT) levels while increasing testosterone and androstenedione levels in prostate tissue . This alteration in androgen levels can have implications for conditions such as prostate cancer and benign prostatic hyperplasia.

Case Study: Prostate Health

A study on adult male rats treated with finasteride revealed an 85-90% reduction in prostatic DHT levels. In contrast, the levels of testosterone and androstenedione were significantly elevated. This suggests that finasteride may provide a therapeutic strategy for managing conditions associated with elevated DHT levels while preserving some androgenic activity through the increased availability of testosterone .

Structural Insights and Drug Development

The structural analysis of human steroid 5α-reductase type 2 has provided valuable insights into how finasteride interacts with this enzyme. Recent crystallography studies revealed the binding mechanisms of finasteride to the enzyme, which could facilitate the development of new inhibitors or alternative therapies targeting steroid metabolism . Understanding these molecular interactions is crucial for advancing therapeutic applications.

Summary Table of Applications

Application AreaDescriptionKey Findings
Opioid Use DisorderPotential treatment for reducing opioid self-administrationSignificant reduction in opioid intake observed in zebrafish and rat models .
Androgen MetabolismManagement of conditions related to elevated DHT levelsReduction in prostatic DHT by 85-90% while increasing testosterone and androstenedione levels .
Drug DevelopmentInsights into enzyme interactions for new therapeutic strategiesStructural analysis reveals binding mechanisms crucial for developing new inhibitors .

属性

分子式

C₂₃H₃₂N₂O₂

分子量

368.51

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。